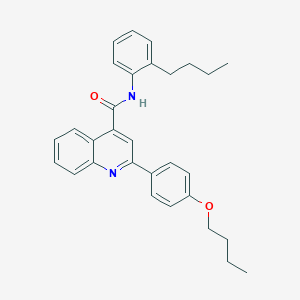![molecular formula C18H17N3O3S B452634 ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B452634.png)
ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the thiophene ring, and the subsequent coupling of these rings with the phenyl group. Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiophene rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action for ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate: shares similarities with other pyrazole and thiophene derivatives, such as:
Uniqueness
The presence of both a pyrazole and a thiophene ring in the same molecule provides a versatile scaffold for further functionalization and study .
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4g/mol |
Nom IUPAC |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-11-15(12-7-5-4-6-8-12)25-17(13)20-16(22)14-9-10-19-21(14)2/h4-11H,3H2,1-2H3,(H,20,22) |
Clé InChI |
GZHRHGUINASBAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-(7-{[(2-phenyl-4-quinolinyl)carbonyl]amino}heptyl)-4-quinolinecarboxamide](/img/structure/B452555.png)


![Methyl 2-[(1-adamantylacetyl)amino]-4-(4-butylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452559.png)

![N-(2-bromo-4-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452561.png)
![N-(3,4-dichlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452562.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452564.png)
![2-(1-adamantyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B452567.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B452568.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)quinoline-4-carboxamide](/img/structure/B452570.png)
![Dimethyl 5-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B452572.png)
![Methyl 2-[(1-adamantylacetyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452574.png)
